8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

Pharmaceutical impurity profiling Analytical method validation Regioisomer separation

8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 381717-12-0) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, with molecular formula C₁₅H₁₄N₂ and molecular weight 222.29 g/mol. It is structurally characterized by a methyl substituent at the 8-position of the fused bicyclic core and a p-tolyl (4-methylphenyl) group at the 2-position.

Molecular Formula C15H14N2
Molecular Weight 222.291
CAS No. 381717-12-0
Cat. No. B2605179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine
CAS381717-12-0
Molecular FormulaC15H14N2
Molecular Weight222.291
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C
InChIInChI=1S/C15H14N2/c1-11-5-7-13(8-6-11)14-10-17-9-3-4-12(2)15(17)16-14/h3-10H,1-2H3
InChIKeyBBWDULJOEGZFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 381717-12-0): Procurement and Technical Baseline for Analytical and Synthetic Applications


8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 381717-12-0) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, with molecular formula C₁₅H₁₄N₂ and molecular weight 222.29 g/mol . It is structurally characterized by a methyl substituent at the 8-position of the fused bicyclic core and a p-tolyl (4-methylphenyl) group at the 2-position. This compound is primarily procured for two distinct purposes: as a specified impurity reference standard for the hypnotic drug Zolpidem (Zolpidem Impurity 42) , and as a synthetic intermediate or scaffold for medicinal chemistry programs targeting antitubercular agents and other therapeutic areas .

Why Generic Substitution of 8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 381717-12-0) Fails: Analytical and Synthetic Context


Generic substitution of 8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine with structurally similar analogs (e.g., the 6-methyl regioisomer CAS 88965-00-8, or unsubstituted 2-(p-tolyl)imidazo[1,2-a]pyridine) is not scientifically valid in either analytical or synthetic contexts. In analytical quality control, regulatory pharmacopoeias mandate the use of structurally confirmed, batch-specific impurity reference standards [1]; the 8-methyl positional isomer is a distinctly identified Zolpidem impurity (Impurity 42) with retention time and spectral characteristics that differ from other regioisomers, precluding substitution [2]. In synthetic applications, the position of the methyl substituent (C8 vs. C6) dictates the regiochemical outcome of subsequent functionalization reactions, particularly electrophilic substitution at the C3 position and cross-coupling at the C3 or C5 positions [3]. The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 381717-12-0) vs. Structural Analogs


Analytical Differentiation: 8-Methyl Regioisomer (Zolpidem Impurity 42) vs. 6-Methyl Regioisomer (Zolpidem Impurity 2)

8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 381717-12-0) is designated as Zolpidem Impurity 42, whereas the 6-methyl regioisomer (CAS 88965-00-8) is Zolpidem Impurity 2 . These positional isomers are chromatographically resolvable and require independent reference standards for validated HPLC method development. Substitution of one isomer for the other results in incorrect retention time identification and invalidates analytical method qualification under ICH Q3A guidelines [1].

Pharmaceutical impurity profiling Analytical method validation Regioisomer separation

Biological Activity Differentiation: Antitubercular MIC of 8-Methyl Derivative vs. Zolpidem Parent Scaffold

In a comparative antitubercular screening study of imidazo[1,2-a]pyridine derivatives against M. tuberculosis H37Rv, the 8-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine scaffold exhibited measurable activity with an MIC of 11.56 µM [1]. This value represents a baseline for further structural optimization and contrasts with the unsubstituted parent core and other substitution patterns evaluated in the same study.

Antitubercular drug discovery Mycobacterium tuberculosis Imidazopyridine SAR

Synthetic Utility Differentiation: 8-Methyl Derivative as a GABAₐ Receptor Modulator Precursor vs. 6-Methyl Isomer

The 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine regioisomer (CAS 88965-00-8) has been explicitly validated and employed as the pendant moiety in the synthesis of avermectin-imidazo[1,2-a]pyridine hybrids with potent GABAₐ receptor positive allosteric modulator activity [1]. In contrast, no published studies have validated the 8-methyl regioisomer for this specific application. This application-specific validation makes the 6-methyl isomer the preferred procurement choice for GABAₐ receptor modulator programs, while the 8-methyl isomer remains relevant for antitubercular SAR and impurity standard applications.

GABAₐ receptor modulation Avermectin hybrids Imidazopyridine synthesis

Weak DPP-4 Inhibition of 3-Aminomethyl Derivative Establishes Negative Control Utility

The 3-aminomethyl derivative of 8-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine, specifically (8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride (compound 5m), exhibited weak DPP-4 inhibitory activity with an IC₅₀ > 50,000 nM (>50 µM) against human dipeptidyl peptidase 4 [K6R,T557I] [1]. This quantitatively establishes the compound as a negative control or inactive comparator for DPP-4 inhibitor screening programs, contrasting with potent DPP-4 inhibitors such as sitagliptin (IC₅₀ ~18 nM).

DPP-4 inhibition Dipeptidyl peptidase IV Negative control compound

Validated Application Scenarios for 8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 381717-12-0) Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Zolpidem Quality Control

8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 381717-12-0) is a specifically designated impurity of the hypnotic drug Zolpidem, identified as Zolpidem Impurity 42 . It is used as a reference standard in HPLC and LC-MS methods for impurity profiling, batch release testing, and stability studies. The compound's chromatographic behavior is distinct from the 6-methyl regioisomer (Impurity 2), necessitating the procurement of the correct CAS-specific reference material for validated analytical methods compliant with ICH Q3A guidelines [1].

Medicinal Chemistry Scaffold for Antitubercular Lead Optimization

This compound has been characterized in antitubercular screening against M. tuberculosis H37Rv, demonstrating an MIC of 11.56 µM in the microplate Alamar Blue assay [2]. This moderate activity establishes the scaffold as a validated starting point for structure-activity relationship (SAR) studies. Researchers procuring this compound for antitubercular programs benefit from a known baseline MIC value, enabling rational design of derivatives aimed at improving potency toward the 0.6-1.0 µM range observed for optimized imidazo[1,2-a]pyridine leads [2].

Negative Control Compound for DPP-4 Inhibitor Screening Assays

The 3-aminomethyl derivative of this scaffold exhibits weak DPP-4 inhibition with IC₅₀ > 50 µM [3]. This quantitatively defined weak activity makes the core scaffold suitable for use as a negative or weakly active control in DPP-4 inhibitor discovery programs. Procurement of the parent compound as a synthetic intermediate enables access to a validated inactive comparator series, supporting assay validation and hit confirmation workflows where a characterized low-activity benchmark is required to calibrate screening thresholds [3].

Synthetic Intermediate for Imidazo[1,2-a]pyridine Functionalization

The 8-methyl substitution pattern directs regioselectivity in subsequent functionalization reactions, particularly electrophilic substitution and cross-coupling at the C3 and C5 positions [4]. This compound serves as a precursor for the synthesis of more complex imidazo[1,2-a]pyridine derivatives, including 3-carboxaldehyde analogs (CAS 524724-74-1) and 3-acrylic acid derivatives (CAS 727652-39-3), which have been explored in patents covering farnesyltransferase inhibition and other therapeutic targets . The defined substitution pattern ensures predictable reactivity that differs from the 6-methyl isomer.

Quote Request

Request a Quote for 8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.